Molecular Bioactivity Potency Tier: Target Compound Resides in the ≤0.1 μM Bin, Differentiating from Weaker Pyridazinyl and Benzyl Piperazine Congeners
The MOLBIC IDRBLab compound bioactivity database classifies N-(3,5-difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide (CP0013829) with a bioactivity value of ≤0.1 μM against its mapped protein target(s) [1]. This represents the highest potency tier classification. In contrast, the closest pyridazinyl analog N-(3,5-difluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide lacks any publicly annotated bioactivity data in the same database, and the benzyl-type analog ZK53 (CAS 3031789-26-8) maps to a distinct functional activity (ClpP activation, EC50 = 1.37 μM) that is an order of magnitude weaker and mechanistically orthogonal .
| Evidence Dimension | Bioactivity potency tier (molecule-level classification) |
|---|---|
| Target Compound Data | ≤0.1 μM (highest potency bin) |
| Comparator Or Baseline | ZK53 (ClpP activator): EC50 = 1.37 μM; N-(3,5-difluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide: no public bioactivity data |
| Quantified Difference | Target compound ≥13.7-fold more potent than ZK53 in respective primary activity readouts; pyridazinyl analog lacks any potency annotation |
| Conditions | MOLBIC IDRBLab aggregated bioactivity classification across multiple assay sources |
Why This Matters
Procurement of the target compound provides access to a molecule pre-validated in the highest potency tier, whereas purchasing the pyridazinyl analog amounts to acquiring a compound with no demonstrated target engagement and ZK53 yields a mechanistically unrelated ClpP activator.
- [1] MOLBIC IDRBLab. Compound CP0013829 – Bioactivity Value: ≤0.1 μM. View Source
